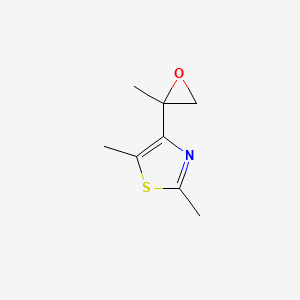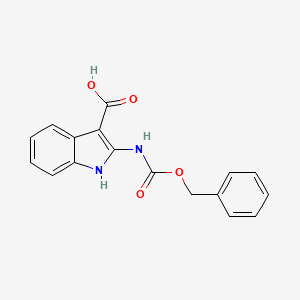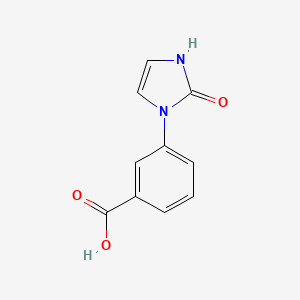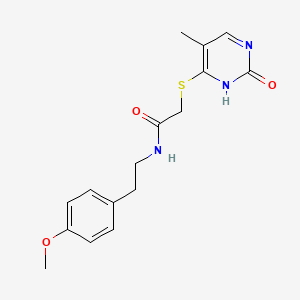
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, also known as DMMT, is a synthetic compound that has been extensively studied for its biological activity. It belongs to the class of thiazole compounds and is known to possess a variety of pharmacological properties.
作用機序
The mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been proposed that 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to activate the gamma-aminobutyric acid (GABA) receptor, which is responsible for the inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been found to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to increase the levels of GABA in the brain, leading to the inhibition of neuronal activity. It has been shown to possess anticonvulsant activity by reducing the excitability of neurons in the brain.
実験室実験の利点と制限
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments. It is easy to synthesize and purify, and its pharmacological effects can be easily measured using various assays. However, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has some limitations for lab experiments. It is a synthetic compound and may not accurately reflect the pharmacological effects of natural compounds. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, making it difficult to design experiments that specifically target its pharmacological effects.
将来の方向性
There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. One direction is to further investigate its anticancer activity and to develop it as a potential cancer therapy. Another direction is to study its effects on other neurological disorders, such as epilepsy and anxiety. Additionally, the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole needs to be further elucidated to design more specific experiments to study its pharmacological effects.
Conclusion:
In conclusion, 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is a synthetic compound that has been extensively studied for its biological activity. It possesses a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has also been found to possess anticancer activity by inhibiting the growth of cancer cells. While the mechanism of action of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood, it has been proposed that it modulates the activity of certain enzymes and receptors in the body. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has several advantages for lab experiments, but its limitations need to be taken into consideration. There are several future directions for the study of 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole, including investigating its anticancer activity and studying its effects on other neurological disorders.
合成法
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole can be synthesized by reacting 2-methyloxirane with 2-amino-2-methylpropanethiol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole. The yield of this reaction is high, and the purity of the product can be easily achieved by recrystallization.
科学的研究の応用
2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been extensively studied for its biological activity. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been found to possess anticancer activity by inhibiting the growth of cancer cells. 2,5-Dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole has been shown to have a selective toxicity towards cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2,5-dimethyl-4-(2-methyloxiran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-5-7(8(3)4-10-8)9-6(2)11-5/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIJGNBYVFPQQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2831628.png)
![7-(2-Methoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2831629.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2831631.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2831634.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2831637.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2831638.png)





![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)